![molecular formula C39H52N6O5S B15074242 cyclo[Dip-Tza-Leu-D-N(Me)Val-D-Leu]](/img/structure/B15074242.png)
cyclo[Dip-Tza-Leu-D-N(Me)Val-D-Leu]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclo[Dip-Tza-Leu-D-N(Me)Val-D-Leu] is a cyclic peptide compound that belongs to the class of diketopiperazines (DKPs). These compounds are characterized by their cyclic dipeptide structure, which is formed through the cyclization of two amino acids. Cyclo[Dip-Tza-Leu-D-N(Me)Val-D-Leu] is of particular interest due to its unique stereochemistry and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclo[Dip-Tza-Leu-D-N(Me)Val-D-Leu] typically involves the cyclization of linear peptides. The process begins with the solid-phase peptide synthesis (SPPS) of the linear precursor, followed by cyclization under specific conditions. The cyclization can be achieved through various methods, including:
Solution-phase cyclization: This method involves dissolving the linear peptide in a suitable solvent and adding a cyclizing agent, such as carbodiimides or thionyl chloride, to promote the formation of the cyclic structure.
Solid-phase cyclization: In this approach, the linear peptide is synthesized on a solid support, and cyclization is induced by adding a cyclizing agent while the peptide remains attached to the resin.
Industrial Production Methods
Industrial production of cyclo[Dip-Tza-Leu-D-N(Me)Val-D-Leu] follows similar principles as laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve high yields and purity. Advanced techniques like automated peptide synthesizers and high-performance liquid chromatography (HPLC) are employed to ensure consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
Cyclo[Dip-Tza-Leu-D-N(Me)Val-D-Leu] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve replacing specific functional groups with others, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituting reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Cyclo[Dip-Tza-Leu-D-N(Me)Val-D-Leu] has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model system for studying peptide cyclization and stereochemistry. It also serves as a building block for designing novel cyclic peptides with potential therapeutic applications.
Biology: Cyclo[Dip-Tza-Leu-D-N(Me)Val-D-Leu] is investigated for its biological activities, such as antimicrobial, antiviral, and anticancer properties. It is also used in studies of protein-protein interactions and enzyme inhibition.
Medicine: The compound’s potential therapeutic effects are explored in various medical fields, including oncology, infectious diseases, and immunology.
Industry: Cyclo[Dip-Tza-Leu-D-N(Me)Val-D-Leu] is utilized in the development of new drugs, agrochemicals, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of cyclo[Dip-Tza-Leu-D-N(Me)Val-D-Leu] involves its interaction with specific molecular targets and pathways. The compound’s cyclic structure allows it to bind to proteins and enzymes with high affinity, modulating their activity. This binding can lead to various biological effects, such as inhibition of enzyme activity, disruption of protein-protein interactions, and induction of cell death in cancer cells.
Comparación Con Compuestos Similares
Cyclo[Dip-Tza-Leu-D-N(Me)Val-D-Leu] can be compared with other similar cyclic peptides, such as:
Cyclo(Phe-Pro): Known for its antimicrobial properties.
Cyclo(Leu-Pro): Studied for its potential anticancer effects.
Cyclo(Val-Pro): Investigated for its role in biofilm formation and inhibition.
These compounds share similar cyclic structures but differ in their amino acid composition and biological activities. Cyclo[Dip-Tza-Leu-D-N(Me)Val-D-Leu] stands out due to its unique combination of amino acids and potential therapeutic applications.
Propiedades
Fórmula molecular |
C39H52N6O5S |
|---|---|
Peso molecular |
716.9 g/mol |
Nombre IUPAC |
(3S,6S,9S,12R,15R)-9-benzhydryl-1-methyl-3,12-bis(2-methylpropyl)-15-propan-2-yl-6-(1,3-thiazol-4-ylmethyl)-1,4,7,10,13-pentazacyclopentadecane-2,5,8,11,14-pentone |
InChI |
InChI=1S/C39H52N6O5S/c1-23(2)18-29-36(47)44-33(32(26-14-10-8-11-15-26)27-16-12-9-13-17-27)37(48)41-30(20-28-21-51-22-40-28)35(46)43-31(19-24(3)4)39(50)45(7)34(25(5)6)38(49)42-29/h8-17,21-25,29-34H,18-20H2,1-7H3,(H,41,48)(H,42,49)(H,43,46)(H,44,47)/t29-,30+,31+,33+,34-/m1/s1 |
Clave InChI |
PXIJKHQDVFNMQY-SGOUJGOWSA-N |
SMILES isomérico |
CC(C)C[C@@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@@H](C(=O)N1)C(C)C)C)CC(C)C)CC2=CSC=N2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N1)C(C)C)C)CC(C)C)CC2=CSC=N2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


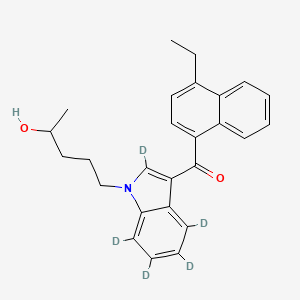
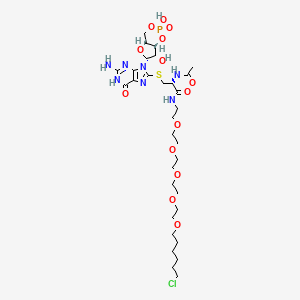
![3-(5-Bromofuran-2-yl)-2-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acrylamide](/img/structure/B15074181.png)
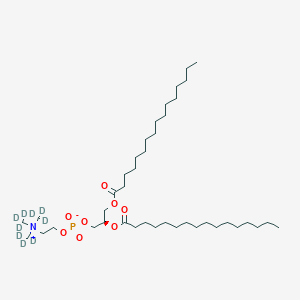

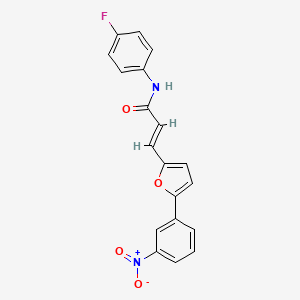
![1-[2-[5-Fluoro-7-hydroxy-4-(4-chlorophenyl)-3,3-dimethyl-2,3-dihydro-1H-indole-1-yl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B15074208.png)
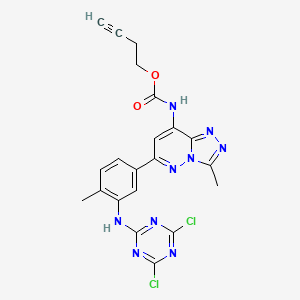
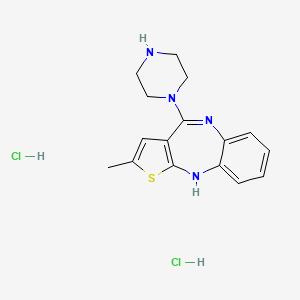

![N-[4-[4-(3-chloro-5-ethyl-2-methoxyphenyl)piperazin-1-yl]-3-hydroxybutyl]-1H-indole-2-carboxamide](/img/structure/B15074237.png)
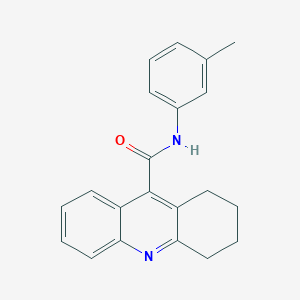
![Tert-butyl 2-[1,1'-biphenyl]-4-yl-2-oxoethylcarbamate](/img/structure/B15074247.png)
![5-(Aminomethyl)bicyclo[3.2.2]nonane-1-carboxylic acid](/img/structure/B15074251.png)
